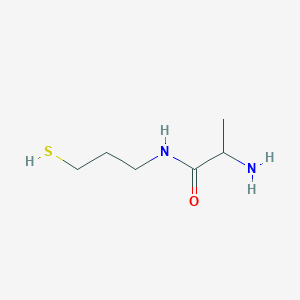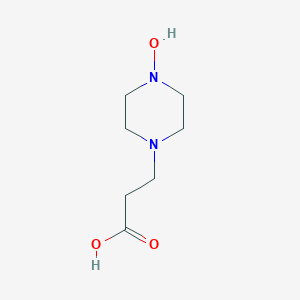
3-(4-Hydroxypiperazin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxypiperazin-1-YL)propanoic acid, also known as HOPA, is an amino acid derivative that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
The exact mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 3-(4-Hydroxypiperazin-1-YL)propanoic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
3-(4-Hydroxypiperazin-1-YL)propanoic acid exhibits a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. 3-(4-Hydroxypiperazin-1-YL)propanoic acid also exhibits anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, 3-(4-Hydroxypiperazin-1-YL)propanoic acid has been shown to have antitumor effects, which may make it useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its versatility. It exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. Additionally, 3-(4-Hydroxypiperazin-1-YL)propanoic acid is relatively easy to synthesize, which makes it a readily available compound for laboratory experiments. However, one of the limitations of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its lack of specificity. It exhibits a wide range of effects, which may make it difficult to develop drugs that target specific pathways.
Orientations Futures
There are several future directions for research on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. One area of interest is the development of novel drugs based on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. Researchers are investigating the use of 3-(4-Hydroxypiperazin-1-YL)propanoic acid as a building block in the synthesis of new drugs that exhibit specific biological activities. Another area of interest is the investigation of the mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid. Researchers are working to better understand how 3-(4-Hydroxypiperazin-1-YL)propanoic acid interacts with the GABA receptor and other enzymes in the body. Finally, researchers are investigating the potential use of 3-(4-Hydroxypiperazin-1-YL)propanoic acid in the treatment of various diseases, including epilepsy, chronic pain, and cancer.
Méthodes De Synthèse
3-(4-Hydroxypiperazin-1-YL)propanoic acid can be synthesized through a variety of methods, including the reaction of piperazine with chloroacetic acid, the reaction of piperazine with ethyl chloroacetate, and the reaction of piperazine with 3-chloropropionic acid. The most commonly used method involves the reaction of piperazine with chloroacetic acid in the presence of a base catalyst.
Applications De Recherche Scientifique
3-(4-Hydroxypiperazin-1-YL)propanoic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. 3-(4-Hydroxypiperazin-1-YL)propanoic acid has also been investigated for its potential use as a building block in the synthesis of novel drugs.
Propriétés
Numéro CAS |
137309-43-4 |
|---|---|
Nom du produit |
3-(4-Hydroxypiperazin-1-YL)propanoic acid |
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
3-(4-hydroxypiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c10-7(11)1-2-8-3-5-9(12)6-4-8/h12H,1-6H2,(H,10,11) |
Clé InChI |
HMIXXQFRUIZDTG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)O)O |
SMILES canonique |
C1CN(CCN1CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



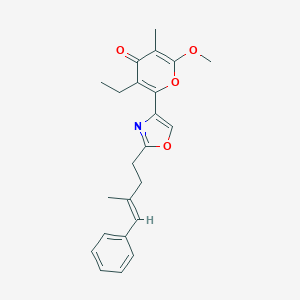
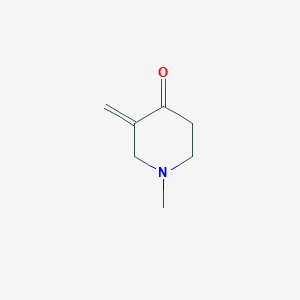
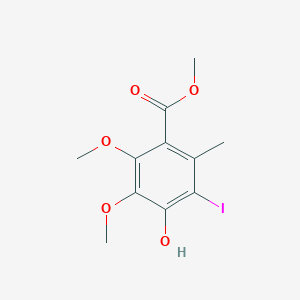
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
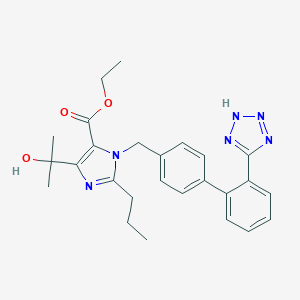
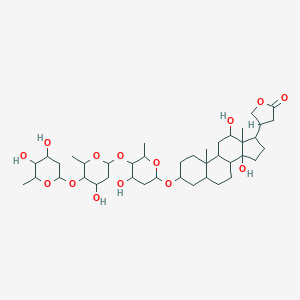
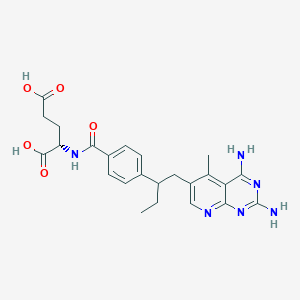
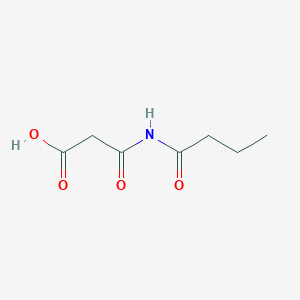
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
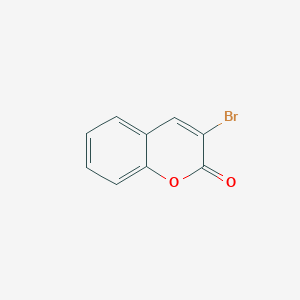
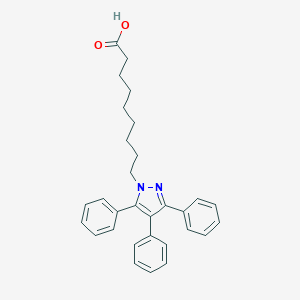
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
